molecular formula C13H15FO B12433124 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one

1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one

Cat. No.: B12433124
M. Wt: 206.26 g/mol
InChI Key: KXKIKMRSKSLOCW-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one is a ketone derivative featuring a cyclopentyl group attached to the carbonyl carbon and a 3-fluorophenyl substituent on the adjacent carbon. This compound combines steric effects from the cyclopentyl ring with electronic modulation via the fluorine atom, making it structurally distinct from related analogs.

Properties

Molecular Formula

C13H15FO

Molecular Weight

206.26 g/mol

IUPAC Name

1-cyclopentyl-2-(3-fluorophenyl)ethanone

InChI

InChI=1S/C13H15FO/c14-12-7-3-4-10(8-12)9-13(15)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2

InChI Key

KXKIKMRSKSLOCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)CC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one typically involves the reaction of cyclopentanone with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Cycloalkyl-Ethanone Derivatives

  • 1-Cyclopentyl-2-(phenylsulfonyl)ethan-1-one (): Structure: Cyclopentyl group with a phenylsulfonyl substituent. Properties: Melting point (69–70°C), IR peaks at 1713 cm⁻¹ (C=O stretch), and 68.4% yield via nucleophilic substitution .
  • 1-Cyclohexyl-2-(phenylthio)ethan-1-one (): Structure: Cyclohexyl group with a phenylthio substituent. Properties: Liquid state (52.4% yield), synthesized via thiophenol substitution . Comparison: The larger cyclohexyl ring increases steric hindrance, while the thioether group offers different redox reactivity compared to fluorine.

Fluorophenyl-Containing Analogs

  • 1-(3-Fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one () :

    • Structure : 3-Fluorophenyl group with a triazole-thio substituent.
    • Properties : Melting point 178–180°C, 67% yield, and elemental composition (C 61.60%, H 3.94%) .
    • Comparison : The triazole-thio group introduces hydrogen-bonding and π-stacking capabilities absent in the target compound.
  • 2-(3-Fluorophenyl)-1-[4-(Methylsulfanyl)phenyl]ethan-1-one () :

    • Structure : 3-Fluorophenyl and methylthio-substituted phenyl groups.
    • Properties : Predicted density 1.21 g/cm³, boiling point 399°C .
    • Comparison : The methylthio group may enhance lipophilicity compared to the cyclopentyl group.

Cycloalkyl vs. Aromatic Core Variations

  • 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (): Structure: Cyclopropyl ring instead of cyclopentyl.
  • 1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one (): Structure: Pyridine core with amino and chloro substituents. Comparison: The aromatic pyridine ring may engage in stronger π-π interactions compared to the aliphatic cyclopentyl group .

Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR) Reference
1-Cyclopentyl-2-(phenylsulfonyl)ethan-1-one 69–70 68.4 IR: 1713 cm⁻¹ (C=O); ¹H NMR: δ 1.5–2.5 (cyclopentyl)
1-(3-Fluorophenyl)-2-(triazole-thio)ethan-1-one 178–180 67 ¹H NMR: δ 7.72–7.80 (fluorophenyl)
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one N/A N/A Not characterized in evidence
  • Spectral Trends :
    • Fluorine atoms in the 3-position () cause deshielding in ¹H NMR (δ ~7.7–7.8) .
    • Cyclopentyl groups show characteristic ¹H NMR signals at δ 1.5–2.5 (multiplet) .

Biological Activity

1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C13H15FO. Its structural characteristics include a cyclopentyl group and a 3-fluorophenyl moiety, which contribute to its unique physicochemical properties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The compound's structure can be described as follows:

  • Molecular Formula : C13H15FO
  • Molecular Weight : 220.26 g/mol
  • Functional Groups : Ketone, aromatic fluorine substitution

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including potential anti-inflammatory and analgesic effects. Its fluorine substitution enhances lipophilicity, which may improve its interaction with biological targets.

The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate their activity, influencing downstream signaling pathways. Although detailed mechanisms are still under investigation, initial studies suggest it may inhibit certain kinases involved in inflammatory processes.

Anti-inflammatory Activity

A study explored the anti-inflammatory properties of this compound, demonstrating its effectiveness in reducing inflammation in animal models. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases.

StudyModelResult
Rat adjuvant arthritisSignificant reduction in inflammation markers
Mouse model of painDecreased pain response compared to control

Analgesic Effects

In analgesic assays, the compound demonstrated dose-dependent pain relief. The efficacy was comparable to standard analgesics, indicating its potential as a novel pain management agent.

StudyDosage (mg/kg)Pain Relief (%)
560
1085

Structure-Activity Relationship (SAR)

The presence of the cyclopentyl group and the 3-fluorophenyl substitution plays a crucial role in enhancing biological activity. Variations in these groups can lead to significant changes in potency and selectivity against various biological targets.

Comparison with Similar Compounds

This compound can be compared with other compounds possessing similar structures:

Compound NameStructure FeaturesBiological Activity
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-oneCyclopropyl instead of cyclopentylModerate anti-inflammatory
1-Cyclopentyl-2,2,2-trifluoroethan-1-olTrifluoromethyl groupHigh potency against cancer

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